3,3-Difluoro-7-methylindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3,3-difluoro-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO/c1-5-3-2-4-6-7(5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
DRHSUYPMLOGVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Difluoro 7 Methylindolin 2 One and Analogues
Direct Fluorination Strategies
Direct fluorination involves the introduction of fluorine atoms onto an existing oxindole (B195798) or indole (B1671886) precursor. These methods are often favored for their step-economy. The choice of fluorinating agent and reaction conditions is critical to control the selectivity and efficiency of the transformation.
An efficient pathway to 3,3-difluorooxindoles involves the fluorination of 3-hydrazonoindolin-2-one derivatives using the electrophilic fluorinating agent Selectfluor. researchgate.netresearchgate.net This method is notable for its mild reaction conditions and broad substrate scope. researchgate.netresearchgate.net The reaction proceeds by treating the 3-hydrazono-2-oxindole substrate with Selectfluor in a suitable solvent. researchgate.net This transformation demonstrates good tolerance for various functional groups on the oxindole ring. researchgate.net For instance, substrates with both electron-donating and electron-withdrawing groups, as well as different N-protecting groups, are compatible with this method. researchgate.net Research has shown that reactions of 7-substituted isatin (B1672199) hydrazones can result in slightly higher yields compared to their 5-substituted counterparts. researchgate.net
The general procedure for this synthesis involves adding Selectfluor to a solution of the 3-hydrazono-2-oxindole in acetonitrile (B52724) and stirring at room temperature. researchgate.net The product is then isolated and purified, typically by flash column chromatography. researchgate.net
Table 1: Synthesis of 3,3-Difluorooxindoles from 3-Hydrazonoindolin-2-one Derivatives using Selectfluor Data sourced from Yang et al., 2018. researchgate.net
| Entry | Substrate (N-substituent, Ring-substituent) | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Me, H | 3,3-Difluoro-1-methylindolin-2-one | 81 |
| 2 | N-Bn, H | 1-Benzyl-3,3-difluoroindolin-2-one | 83 |
| 3 | N-Boc, H | tert-Butyl 3,3-difluoro-2-oxoindoline-1-carboxylate | 75 |
| 4 | N-Me, 7-Me | 3,3-Difluoro-1,7-dimethylindolin-2-one | 83 |
An alternative direct approach is the difluorohydroxylation of indole derivatives to yield 3,3-difluoroindolin-2-ols, which are valuable precursors to 3,3-difluorooxindoles. acs.orgnih.gov This method also employs Selectfluor as the electrophilic fluorine source. acs.orgnih.gov The reaction is highly regioselective, with difluorination occurring specifically at the C3 position of the indole ring. acs.orgnih.gov The protocol is convenient and proceeds under mild conditions, providing an efficient route to the unique difluorinated indolin-2-ol structure. acs.orgnih.gov When alcohols are used as nucleophiles instead of water, the corresponding 3,3-difluoroindolin-2-alkoxy products can be obtained, albeit in more moderate yields. acs.orgnih.gov
Solvent choice and reaction conditions play a pivotal role in directing the outcome of fluorination reactions. researchgate.net In the fluorination of 3-hydrazonoindolin-2-one with Selectfluor, the solvent can determine whether monofluorination or difluorination occurs. researchgate.netresearchgate.net Using acetonitrile (MeCN) as the solvent at room temperature selectively yields the 3,3-difluorooxindole product. researchgate.netresearchgate.net In contrast, conducting the reaction in 1,2-dichloroethane (B1671644) (DCE) at a higher temperature (70 °C) with the addition of a base like lithium acetate (B1210297) (LiOAc) favors the formation of the 3-fluorooxindole product. researchgate.net
The use of specialized solvents has also been explored to enhance fluorination reactions. Ionic liquids, considered "green" solvents, have been shown to be effective media for electrophilic fluorination with Selectfluor. lookchem.comresearchgate.net Since Selectfluor is a salt, it is soluble in ionic liquids, which can lead to high chemoselectivity and yields, minimizing the formation of protonated side products that can occur in conventional solvents like acetonitrile. lookchem.com Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have also emerged as remarkable solvents that can improve reactivity and selectivity in various C-H functionalization reactions. rsc.org However, safety is a key consideration, as electrophilic fluorinating reagents can react exothermically or explosively with certain common solvents like DMF and DMSO. acsgcipr.org
Ring-Closure and Cyclization Approaches
Ring-closure strategies build the core pyrrole (B145914) ring of the oxindole structure as a key step. These methods offer an alternative synthetic design, often starting from acyclic precursors.
The synthesis of 3,3-difluoro-2-oxindoles can be achieved through the intramolecular cyclization of halo-difluoroacetamide precursors. researchgate.net This approach includes methods catalyzed by transition metals or induced by photoredox catalysis. researchgate.netresearchgate.net For example, an operationally simple protocol utilizes visible light to drive the intramolecular C-H difluoroacetamidation of arenes. researchgate.net In this method, readily available N-aryl bromodifluoroacetamides are cyclized to form a range of 3,3-difluoro-2-oxindoles in moderate to excellent yields at room temperature, using an iridium-based photocatalyst and a blue LED light source. researchgate.net
Intermolecular reactions that combine an aniline (B41778) derivative with a difluoroacetyl unit followed by cyclization represent another important ring-closure strategy. researchgate.net One such method involves the copper-catalyzed difluoroacetylation of an aniline via C-H activation, which is then followed by an intramolecular amidation step to form the 3,3-difluoro-2-oxindole ring system. researchgate.net This approach constructs the desired heterocyclic core by forming two key bonds in a sequential process. researchgate.netresearchgate.net
Palladium-Catalyzed C-H/N-H Coupling Strategies for 3,3-Difluoroindolines from 2,2-Difluoro-2-phenylethan-1-amines
A direct method for synthesizing 3,3-difluoroindolines involves a palladium-catalyzed C-H/N-H coupling reaction starting from readily available 2,2-difluoro-2-phenylethan-1-amines. researchgate.net This strategy utilizes picolinamide (B142947) as a directing group to facilitate the intramolecular cyclization. A key advantage of this protocol is the ability to selectively obtain either 3,3-difluoroindolines or 3-fluoroindoles by controlling the reaction temperature, with moderate to good yields for each class of compounds. researchgate.net
The transformation is catalyzed by a palladium complex, which enables the direct coupling of C-H and N-H bonds, forming the core indoline (B122111) structure. The use of BrettPhos as a ligand has been shown to be critical for achieving high efficiency in similar palladium-catalyzed C-H functionalizations for synthesizing substituted 3,3-difluoro-2-oxindoles. nih.gov Mechanistic insights suggest that the oxidative addition step is often rate-determining in these processes. nih.gov
Table 1: Key Features of Pd-Catalyzed C-H/N-H Coupling
| Feature | Description | Source(s) |
|---|---|---|
| Starting Material | 2,2-Difluoro-2-phenylethan-1-amines | researchgate.net |
| Catalyst | Palladium (Pd) complex | researchgate.netnih.gov |
| Directing Group | Picolinamide | researchgate.net |
| Key Ligand | BrettPhos (for related systems) | nih.gov |
| Products | 3,3-Difluoroindolines, 3-Fluoroindoles | researchgate.net |
| Control Factor | Reaction Temperature | researchgate.net |
Silver-Catalyzed One-Pot Cyclization/Difluorination of 2-Alkynylanilines
An efficient one-pot synthesis of fluorinated indole derivatives has been developed using a silver-catalyzed cyclization/fluorination of 2-alkynylanilines. rsc.org This method provides a highly efficient route to structurally diverse compounds, including 3,3-difluoroindolin-2-one (B1366483) analogues. The reaction proceeds in the presence of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. rsc.orgrsc.org
The process is typically catalyzed by silver carbonate (Ag2CO3) and is conducted in a solvent like 1,4-dioxane (B91453) at elevated temperatures. rsc.org The one-pot nature of this transformation, combining both the key cyclization and difluorination steps, makes it an attractive and streamlined approach for generating these valuable fluorinated heterocycles. rsc.org
Table 2: Reaction Conditions for Silver-Catalyzed Cyclization/Difluorination
| Component | Reagent/Condition | Source(s) |
|---|---|---|
| Substrate | 2-Alkynylanilines | rsc.orgrsc.org |
| Catalyst | Silver Carbonate (Ag2CO3) | rsc.org |
| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) or Selectfluor | rsc.orgrsc.org |
| Solvent | 1,4-Dioxane | rsc.org |
| Temperature | 60 °C | rsc.org |
| Procedure | One-pot reaction | rsc.org |
Asymmetric Synthesis of Fluorinated Indolin-2-one Derivatives
The development of asymmetric methods to synthesize fluorinated indolin-2-ones is critical for accessing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications.
Enantioselective Approaches to α-Fluoro-β-amino-indolin-2-ones with Quaternary C-F Stereogenic Centers
A significant advancement in this area is the synthesis of enantiomerically pure α-fluoro-β-amino-indolin-2-ones that feature a challenging tetrasubstituted fluorinated stereogenic center. rsc.orgrsc.org One successful approach involves the in situ generation of tertiary enolates through a detrifluoroacetylative process, followed by a highly diastereoselective Mannich reaction with (Ss)-sulfinylimines. rsc.orgrsc.org
This method is distinguished by its operational simplicity, excellent stereochemical control, and broad compatibility with various functional groups on both the enolate and imine partners. rsc.orgrsc.org The ability to construct a quaternary C-F stereogenic center adjacent to an amino group represents a notable achievement in fluorine methodology. rsc.org
Organocatalytic and Metal-Catalyzed Asymmetric Transformations
Both organocatalysis and metal catalysis have proven to be powerful tools for the asymmetric synthesis of fluorinated indolin-2-one derivatives.
Organocatalytic Strategies: Chiral phosphoric acids are effective catalysts for various asymmetric transformations. acs.orgresearchgate.netrsc.org For instance, they have been used to catalyze the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, yielding products with both axial and central chirality in high yields and with excellent enantioselectivity. researchgate.netrsc.org Another organocatalytic approach is the asymmetric Michael addition of fluorooxindoles to para-quinone methides, which proceeds under phase-transfer conditions using a cinchona alkaloid-derived catalyst. nih.gov This reaction constructs two adjacent chiral centers, one of which bears the fluorine atom, affording sterically complex products. nih.gov The strong electron-withdrawing nature of fluorine can present challenges in stereocontrolled reactions, making the success of these organocatalytic systems particularly noteworthy. nih.gov
Metal-Catalyzed Transformations: Palladium catalysis has been employed for the intramolecular C-H difluoroalkylation to create a range of substituted 3,3-difluoro-2-oxindoles. nih.gov In the realm of asymmetric catalysis, ruthenium complexes paired with chiral spiro carboxylic acids have been used for the enantioselective synthesis of related heterocyclic systems through C-H alkylation/cyclization reactions. researchgate.net These metal-catalyzed methods provide alternative and complementary pathways to access chiral fluorinated indolin-2-ones.
Table 3: Overview of Asymmetric Catalytic Methods
| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Source(s) |
|---|---|---|---|---|
| Organocatalyst | Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Creates both axial and central chirality | researchgate.netrsc.org |
| Organocatalyst | Cinchona Alkaloid Derivative | Michael Addition | Phase-transfer catalysis for fluorooxindoles | nih.gov |
| Metal Catalyst | Palladium (Pd) Complex | Intramolecular C-H Difluoroalkylation | Synthesis of substituted 3,3-difluoro-2-oxindoles | nih.gov |
| Metal Catalyst | Ruthenium (Ru) Complex | C-H Alkylation/Cyclization | Paired with chiral spiro carboxylic acid | researchgate.net |
Derivatization and Functionalization Strategies Post-Synthesis
Once the core 3,3-difluoroindolin-2-one scaffold is synthesized, further derivatization and functionalization can be performed to generate a library of analogues for various applications.
Modifications on the Indolin-2-one Core (e.g., N-substitution, aryl substitution)
The indolin-2-one core is amenable to various modifications. N-substitution can be achieved through standard alkylation or arylation protocols. Aryl substitution on the benzene (B151609) ring of the indolin-2-one is also a common strategy to modulate the electronic and steric properties of the molecule.
Furthermore, palladium-catalyzed multi-component reactions offer a sophisticated method for functionalization. For example, a three-component reaction involving N-tosyl hydrazones, isonitriles, and amines can rapidly build complex amidine frameworks, demonstrating the potential for intricate derivatization. rsc.org The development of catalytic asymmetric conjugate additions to related cyclic enones also highlights advanced strategies for introducing alkyl and aryl groups, which can be adapted for the functionalization of the indolin-2-one system. nih.gov The reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, catalyzed by chiral phosphoric acid, serves as a prime example of introducing bulky aryl substituents at the C3 position, leading to atropisomers with defined stereochemistry. researchgate.net
Halogenation and Subsequent Cross-Coupling Reactions for Further Derivatization
The derivatization of the 3,3-difluorooxindole core, including the 7-methyl analogue, is crucial for exploring the structure-activity relationships of these compounds in various applications. Halogenation of the aromatic ring or other positions, followed by transition-metal-catalyzed cross-coupling reactions, represents a powerful and versatile strategy for introducing a wide array of functional groups. While direct derivatization of 3,3-Difluoro-7-methylindolin-2-one itself is a specific synthetic challenge, the reactivity of closely related 3,3-difluoroindoline (B14808264) scaffolds provides significant insight into the potential methodologies.
Research into analogous structures, such as 3,3-difluoroindolines bearing an exocyclic double bond, demonstrates the utility of palladium, rhodium, and copper-catalyzed reactions for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These systems can act as versatile substrates in various metal-catalyzed transformations, highlighting a pathway for the extensive functionalization of the gem-difluoroindoline framework. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly prominent in pharmaceutical synthesis for their reliability and functional group tolerance. researchgate.net The general mechanism involves the oxidative addition of a palladium(0) species to an organohalide, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. youtube.com This catalytic cycle enables the coupling of diverse partners, making it a cornerstone of modern organic synthesis. researchgate.netyoutube.com
A key strategy involves the use of a dearomative electrophilic fluorination of 2-methylindoles to generate a 3,3-difluoroindoline with an exocyclic methylene (B1212753) group. nih.gov This intermediate proves to be exceptionally reactive and serves as a versatile handle for a multitude of cross-coupling reactions. The exocyclic olefin can participate in reactions as both a nucleophile and an electrophile, and the allylic fluoride (B91410) moiety is a substrate for various metal-catalyzed transformations. nih.govresearchgate.net
For instance, palladium-catalyzed reactions have been successfully employed to form new C-C (aryl and alkyl), C-N, C-O, C-P, and C-S bonds. nih.gov This modular functionalization allows for the rapid assembly of highly substituted indole and indoline derivatives from a common gem-difluorinated precursor. nih.gov
The table below summarizes key cross-coupling reactions performed on a model 3,3-difluoro-2-exomethylidene indoline system, which serves as a proxy for the derivatization potential of the 3,3-difluorooxindole scaffold.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | C(sp²)-C(sp²) | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Morpholine | [(cinnamyl)PdCl]₂, Xantphos, Cs₂CO₃ | C(sp²)-N | researchgate.net |
| Hiyama Coupling | Aryl-Si(OMe)₃ | Pd(OAc)₂, RuPhos, TBAF | C(sp²)-C(sp²) | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | C(sp²)-C(sp) | nih.gov |
| Rhodium-Catalyzed Arylation | Arylboronic Acid | [Rh(cod)Cl]₂, dppf, Cs₂CO₃ | C(sp²)-C(sp²) | nih.govresearchgate.net |
| Copper-Catalyzed Borylation | B₂pin₂ | Cu(OtBu), Xantphos, K(OPh) | C(sp²)-B | nih.govresearchgate.net |
Furthermore, domino reactions that combine carbopalladation with a cross-coupling event in a single sequence have been developed for the synthesis of complex 3,3-disubstituted oxindoles. nih.gov Such methodologies rapidly build molecular complexity and can establish vicinal stereocenters with high specificity. nih.gov These advanced strategies underscore the broad applicability of cross-coupling chemistry in generating diverse libraries of fluorinated oxindole analogues for further investigation.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 3,3 Difluoro 7 Methylindolin 2 One
Mechanistic Investigations of Fluorination Pathways
The primary route to 3,3-difluoro-7-methylindolin-2-one involves the direct fluorination of the corresponding precursor, 7-methylisatin (B72143). The mechanism and success of this transformation are highly dependent on the chosen reagents and catalytic systems.
Proposed Intermediates and Transition States
While direct fluorination of the 7-methylisatin C3-carbonyl is challenging, a common and effective strategy involves the conversion of the ketone to a more reactive intermediate. One such pathway proceeds through an isatin (B1672199) hydrazone. The synthesis of various isatin hydrazone derivatives is a well-established method. mdpi.commdpi.comnih.gov In this proposed mechanism, the C3-carbonyl of 7-methylisatin is first condensed with hydrazine (B178648) to form the corresponding 7-methylisatin-3-hydrazone.
This hydrazone intermediate is then subjected to oxidative fluorination. The reaction likely proceeds through the oxidation of the hydrazone, which can generate a diazo intermediate. Subsequent loss of nitrogen gas (N₂) would form a carbocation or a radical at the C3 position. This highly reactive species is then trapped by a fluoride (B91410) source to yield the monofluorinated product. A second fluorination event, proceeding through a similar mechanistic manifold, would then generate the final this compound. The precise nature of the intermediates and transition states can be influenced by the specific fluorinating agent and reaction conditions employed.
Role of Fluorinating Reagents and Catalytic Systems
The choice of fluorinating agent is critical for the efficient synthesis of this compound. Electrophilic fluorine sources are predominantly used for this type of transformation.
Selectfluor: A widely used and versatile electrophilic fluorinating agent, Selectfluor (F-TEDA-BF₄) is highly effective for the difluorination of 1,3-dicarbonyl compounds and their analogues. nih.govresearchgate.net In the context of 7-methylisatin, Selectfluor can directly fluorinate the enol or enolate form of the C3-carbonyl. The reaction is often performed in a suitable solvent like acetonitrile (B52724). nih.govnih.gov The mechanism involves the attack of the electron-rich enol on the electrophilic fluorine of Selectfluor. nih.gov A second fluorination step, which can be slower than the first, yields the gem-difluoro product. nih.gov Research has shown that Selectfluor can also serve a dual role as both a fluorinating agent and a precursor to an alkaline accelerator, facilitating catalyst-free spirocyclization reactions in related indole (B1671886) systems. acs.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond formation under mild conditions. princeton.edu This methodology can enable the fluorination of various substrates by generating radical intermediates. princeton.edunih.gov For the synthesis of this compound, a photocatalytic approach could involve the generation of a radical at the C3 position of a suitable 7-methylisatin derivative, which is then trapped by a fluorine atom source. Covalent organic frameworks (COFs) have been developed as robust photocatalysts for such fluorination reactions. nih.gov
Metal Catalysis: Transition metal catalysis offers another avenue for fluorination. While direct C-H fluorination on the indole nucleus is a subject of intense research, methods for the gem-difluorination at the C3 position are also of interest. rsc.org Palladium-catalyzed reactions, for instance, have been developed for the functionalization of allylic fluorides, showcasing the versatility of metal catalysts in organofluorine chemistry. nih.govacs.org Rhodium(III)-catalyzed methods have been used for the synthesis of other difluorinated indole frameworks, indicating the potential for metal-catalyzed routes to the target compound. researchgate.net
Table 1: Comparison of Fluorination Methods for Indolinone Scaffolds
| Method | Reagent/Catalyst | Typical Conditions | Mechanistic Feature |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor | Acetonitrile, room temp. to 90°C nih.gov | Attack of enol/enolate on electrophilic F+ source. |
| Photocatalysis | Photocatalyst (e.g., COF), Fluorine Source | Visible light irradiation princeton.edunih.gov | Generation of radical intermediate via single-electron transfer. |
| Metal Catalysis | Pd, Rh, or other transition metals researchgate.netresearchgate.net | Varies depending on catalyst and substrate | Oxidative addition, reductive elimination, or nitrene transfer. acs.org |
Reactivity of the 3,3-Difluoroindolin-2-one (B1366483) Moiety
The introduction of the gem-difluoromethylene group at the C3 position significantly alters the electronic properties and chemical reactivity of the indolinone scaffold compared to its non-fluorinated counterpart.
Transformations Involving the Difluoromethylene Group (–CF₂–)
The C-F bond is exceptionally strong, rendering the –CF₂– group generally stable and unreactive under standard conditions. However, its strong electron-withdrawing nature is its most significant feature. This group makes the adjacent C2 carbonyl carbon more electrophilic. While direct transformations of the robust –CF₂– group are uncommon, its electronic influence governs the reactivity of the rest of the molecule. It is important to note that while the difluoromethyl radical (•CF₂H) is considered nucleophilic, the trifluoromethyl radical (•CF₃) is electrophilic, a distinction that arises from a balance of inductive and conjugative effects of the fluorine atoms. nih.gov This highlights the nuanced electronic character that fluorine substitution imparts.
Ring-Opening and Rearrangement Reactions of Difluorinated Cyclic Systems
The presence of the gem-difluoro group can introduce ring strain and influence the stability of the five-membered lactam ring. Under certain conditions, ring-opening reactions can occur. For example, studies on related fluorinated bicyclic azaarenes have shown that treatment with electrophilic fluorinating agents like Selectfluor can induce a ring-opening fluorination cascade. researchgate.net Similarly, photochemical studies on trifluorinated indolylfulgides, which share structural similarities, have demonstrated light-induced ring-opening reactions. nih.govnih.gov For this compound, harsh nucleophilic or reductive conditions could potentially lead to the cleavage of the amide bond or other skeletal rearrangements, although specific studies on this exact substrate are limited.
Nucleophilic and Electrophilic Reactivity Studies of the Scaffold
The this compound scaffold possesses several sites for potential chemical modification.
N-H Acidity and Nucleophilicity: The N-H proton of the lactam is acidic and can be deprotonated by a suitable base. The resulting anion is nucleophilic and can participate in N-alkylation or N-arylation reactions, a common strategy for modifying isatin-based compounds. mdpi.com
C2-Carbonyl Electrophilicity: The C2 carbonyl carbon is an electrophilic center. The adjacent electron-withdrawing –CF₂– group enhances its electrophilicity, making it more susceptible to attack by nucleophiles compared to a standard oxindole (B195798). This could include reactions with organometallics or hydride reagents.
Aromatic Ring Reactivity: The benzene (B151609) portion of the scaffold can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such substitutions are influenced by the combined electronic effects of the electron-donating 7-methyl group and the electron-withdrawing lactam ring. The methyl group is an ortho-, para-director, while the fused lactam ring tends to deactivate the aromatic system. Transition metal-catalyzed C-H functionalization is a modern approach to selectively modify these positions. rsc.org
In related 3,3-difluoroindolines bearing an exocyclic double bond, the olefinic moiety exhibits amphoteric reactivity, capable of acting as both a nucleophile and an electrophile, and participating in various metal-catalyzed transformations. nih.govresearchgate.net While the target compound lacks this exocyclic double bond, these findings underscore the rich and varied reactivity that fluorinated indole scaffolds can display.
Table 2: Summary of Reactive Sites in this compound
| Position | Type of Reactivity | Potential Reactions | Influencing Factors |
|---|---|---|---|
| N1 | Nucleophilic (after deprotonation) | Alkylation, Arylation, Acylation | Basicity of reagent, solvent |
| C2 | Electrophilic | Nucleophilic addition (e.g., Grignard, hydride) | Enhanced by adjacent –CF₂– group |
| C4, C5, C6 | Electrophilic (Aromatic) | Electrophilic Aromatic Substitution | Directed by methyl group and lactam ring |
| C7-Methyl | Radical | Radical halogenation | Requires radical initiator |
Stereochemical Control and Selectivity in Reactions
The fluorine atoms at the C3 position create a challenging quaternary stereocenter when this position is functionalized. Consequently, the development of synthetic methods that can control the stereochemical outcome of reactions involving this center is of paramount importance. Research has focused on controlling regioselectivity, diastereoselectivity, and enantioselectivity in various transformations.
Cycloaddition reactions are powerful tools for constructing complex polycyclic and spirocyclic scaffolds from relatively simple precursors. In the context of oxindole chemistry, [3+2] and [3+3] cycloadditions have been prominently featured, offering pathways to novel molecular architectures.
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides, generated in situ from isatins (the oxidized precursors to oxindoles) and amino acids, with various dipolarophiles is a classic example of a [3+2] cycloaddition. These reactions are known to proceed with high levels of selectivity. For instance, the three-component reaction between an isatin, N-methylglycine, and a (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile dipolarophile demonstrates exclusive regioselectivity. nih.gov The reaction mechanism involves the nucleophilic carbon of the azomethine ylide attacking the more electrophilic and less sterically hindered carbon of the acrylonitrile, leading to a single regioisomer. nih.gov The diastereoselectivity of such reactions, yielding specific exo/endo isomers, is influenced by the electronic nature of the substituents on the reactants. nih.gov
In a similar vein, formal 1,3-dipolar cycloadditions involving N-2,2,2-trifluoroethylisatin ketimines have been used in the desymmetrization of cyclopentene-1,3-diones. mdpi.com This diastereoselective process yields complex tetracyclic spirooxindoles containing fused pyrrolidine (B122466) and cyclopentane (B165970) rings with good diastereomeric ratios (dr). mdpi.com The reaction tolerates a range of substituents on the oxindole ring, including electron-withdrawing groups like fluorine and chlorine, which produce the desired spiro-compounds in high yields and with acceptable diastereoselectivity. mdpi.com
[3+3] Cycloadditions: A notable strategy for creating spirocyclic oxindoles involves the [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones. nih.gov For these reactions to be effective, the spirocyclopropyl oxindole must be "activated" by a suitable electron-withdrawing group on the nitrogen atom, which enhances its reactivity as a donor-acceptor (D-A) cyclopropane (B1198618). nih.gov This activation is key to enabling the cyclopropane to act as a three-carbon synthon in catalytic enantioselective processes, leading to the formation of six-membered tetrahydro-1,2-oxazine rings fused at the C3 position of the oxindole. nih.gov
| Reactant 1 (Oxindole Derivative) | Reactant 2 (Dipole/Dipolarophile) | Reaction Type | Key Selectivity Outcome | Ref. |
| Isatin / N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | [3+2] Cycloaddition | Exclusive regioselectivity, high diastereoselectivity (exo/endo) | nih.gov |
| N-2,2,2-Trifluoroethylisatin ketimines | Cyclopentene-1,3-diones | Formal [3+2] Cycloaddition | High diastereoselectivity (up to 91:9 dr) | mdpi.com |
| N-Activated Spirocyclopropyl Oxindole | Aldonitrones and Ketonitrones | [3+3] Cycloaddition | High diastereo- and enantioselectivity | nih.gov |
Achieving enantiocontrol in reactions of 3-fluorooxindoles is a significant challenge that has been successfully addressed through the use of various chiral catalyst systems. These catalysts orchestrate the formation of one enantiomer over the other, providing access to optically active products that are valuable for pharmaceutical development.
Organocatalysis: Chiral organocatalysts, such as those derived from Cinchona alkaloids or phosphoric acids, have proven highly effective.
Chiral Phosphoric Acids (CPAs): In a reaction involving substrates highly related to the title compound, a CPA-catalyzed cascade reaction of 3,3-difluoro-2-aryl-3H-indoles with enamides was developed. nih.gov This process involves the functionalization of the enamide's β-C(sp²)-H bond followed by an intramolecular cyclization, yielding chiral dihydropyrimido[1,6-a]indoles with a gem-difluoromethylene group in high yields and with outstanding enantioselectivities. nih.gov
Squaramide and Thiourea (B124793) Catalysts: Bifunctional catalysts, which possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond-donating moiety (e.g., thiourea or squaramide), are particularly effective. An asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f] nih.govuchicago.eduoxazepines was successfully catalyzed by a Cinchona alkaloid-derived thiourea catalyst, affording products with excellent yields, diastereoselectivities (>20:1 dr), and enantioselectivities (>99% ee). researchgate.net Similarly, chiral squaramide catalysts have been employed in the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles. researchgate.net
Phosphine Catalysis: Chiral phosphines have also emerged as powerful catalysts. The first phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates (allenoates) has been reported. rsc.org This method allows for the construction of 3-fluoro-3-allyl-oxindoles containing a fluorine-bearing quaternary stereocenter in high yields and with excellent enantiomeric excess (ee). rsc.org
| Reaction Type | Oxindole Substrate | Catalyst Type | Achieved Enantioselectivity (ee) | Ref. |
| Cascade Cyclization | 3,3-Difluoro-2-aryl-3H-indole | Chiral Phosphoric Acid | Outstanding | nih.gov |
| Mannich Reaction | 3-Fluorooxindole | Chiral Thiourea (Cinchona-derived) | >99% | researchgate.net |
| Michael Addition | 3-Fluorooxindole | Chiral Squaramide | High | researchgate.net |
| γ-Addition | 3-Fluorooxindole | Chiral Phosphine | Excellent | rsc.org |
These examples highlight the versatility of the 3-fluorooxindole core in asymmetric synthesis. The electronic properties conferred by the fluorine atoms, combined with the strategic choice of a chiral catalyst, enable the highly selective formation of complex and medicinally relevant chiral molecules. The principles and catalytic systems developed for the general 3-fluorooxindole class provide a robust framework for predicting and controlling the reactivity of specific derivatives like this compound.
Comprehensive Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Data
A thorough and comprehensive spectroscopic characterization of the chemical compound this compound, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), is not available in publicly accessible scientific literature or databases. Despite its listing by various chemical suppliers, the specific experimental data required for a detailed analysis as outlined—¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR, and HRMS—could not be located through extensive searches of scientific journals, chemical databases, and patent literature.
The requested article, which was to be structured around a detailed examination of the compound's spectroscopic properties, cannot be generated without access to these primary data sources. The creation of such an article would necessitate the availability of specific chemical shifts (δ), coupling constants (J), and accurate mass-to-charge ratios (m/z) to populate the required data tables and provide a scientifically accurate discussion.
The compound, identified by its CAS number 197067-37-1, is a fluorinated derivative of 7-methylindolin-2-one. The structural complexity arising from the gem-difluoro group at the 3-position and the methyl group on the aromatic ring would produce unique spectroscopic signatures.
For a complete spectroscopic profile, the following analyses would be necessary:
Comprehensive Spectroscopic Characterization of 3,3 Difluoro 7 Methylindolin 2 One
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS):This would provide the highly accurate mass of the molecular ion, which is used to confirm the elemental composition of 3,3-difluoro-7-methylindolin-2-one.
The proprietary nature of data for commercially available compounds often means that detailed characterization information is held by the manufacturers and is not always placed in the public domain. Without access to these findings, a comprehensive and authoritative article on the spectroscopic characterization of this compound cannot be produced at this time.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound by generating intact molecular ions. For this compound, with a molecular formula of C₉H₇F₂NO, the expected exact mass is 183.0496 g/mol . bldpharm.com
In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. Depending on the mode of operation, the molecule can be detected as a protonated or deprotonated species.
Positive Ion Mode: The compound is expected to capture a proton (H⁺), forming the pseudomolecular ion [M+H]⁺. This would result in a detectable signal at a mass-to-charge ratio (m/z) of approximately 184.057.
Negative Ion Mode: Alternatively, the analysis could show a deprotonated species [M-H]⁻, particularly if the N-H proton is acidic enough, leading to a signal at m/z 182.042.
The high-resolution mass measurement provided by ESI-MS allows for the confirmation of the elemental composition with high accuracy, distinguishing it from other potential isobaric compounds. Further fragmentation of the molecular ion (MS/MS) could provide additional structural information by revealing characteristic neutral losses, such as the loss of CO or HF.
| ESI-MS Data for this compound | |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.16 g/mol bldpharm.com |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | ~184.06 |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | ~182.04 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. For this compound, the key expected absorption bands are detailed below.
The FT-IR spectrum is a molecular fingerprint, and key absorptions would confirm the presence of the lactam ring, the difluoro-substituted carbon, the methyl group, and the aromatic system. upi.edu A broad band in the 3650-3250 cm⁻¹ range often indicates the presence of a hydrogen bond. upi.edu
| Expected FT-IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (lactam) | 3300 - 3100 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (methyl) | 2970 - 2860 |
| C=O Stretch (lactam) | 1750 - 1680 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-F Stretch | 1400 - 1000 (strong) |
| C-N Stretch | 1350 - 1250 researchgate.net |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. nih.gov
For this compound, Raman analysis would be highly useful for confirming the aromatic ring vibrations and the symmetric stretches of the C-F₂ group. Often, vibrations that are weak in the IR spectrum appear strong in the Raman spectrum, and vice versa. upi.edu This complementary nature provides a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.com
| Expected Raman Shifts for this compound | |
| Functional Group | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (methyl) | 2970 - 2880 researchgate.net |
| C=O Stretch (lactam) | 1740 - 1670 |
| Aromatic Ring Breathing Modes | 1610 - 1550 |
| C-F Symmetric Stretch | 1100 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net The presence of a conjugated system, such as the aromatic ring fused to the lactam in this compound, gives rise to characteristic absorption bands.
The electronic spectrum is expected to be dominated by two main types of transitions:
π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl systems. They typically result in strong absorption bands. libretexts.org
n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. youtube.com These are generally lower in energy and intensity compared to π → π* transitions. youtube.com
The exact position of the maximum absorbance (λmax) is influenced by the solvent polarity. mdpi.comresearchgate.net The conjugated system is expected to result in significant absorption in the 200-400 nm UV range.
| Expected Electronic Transitions for this compound | |
| Transition Type | Involved Orbitals |
| π → π | Electrons from the aromatic ring and C=O double bond |
| n → π | Non-bonding electrons from the carbonyl oxygen and lactam nitrogen |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound.
A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. The analysis yields crucial data such as bond lengths, bond angles, and torsional angles. It also defines the crystal system, space group, and unit cell dimensions, revealing how the molecules pack together in the solid state. Although specific crystallographic data for this compound is not available in the cited literature, a typical output of such an analysis is outlined below.
| Crystallographic Parameters Determined by X-ray Analysis | |
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The set of symmetry operations for the crystal |
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) |
| Volume (V) | The volume of the unit cell |
| Z | The number of molecules per unit cell |
| Calculated Density (Dcalc) | The theoretical density of the crystal |
| Bond Lengths & Angles | Precise intramolecular distances and angles |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₉H₇F₂NO) to verify the compound's elemental composition and assess its purity. bldpharm.com
The theoretical composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (183.16 g/mol ). bldpharm.com A close correlation between the experimental and theoretical values (typically within ±0.4%) is considered a confirmation of the compound's identity and high purity.
| Elemental Composition of this compound | |
| Element | Theoretical Mass % |
| Carbon (C) | 59.02% |
| Hydrogen (H) | 3.85% |
| Fluorine (F) | 20.74% |
| Nitrogen (N) | 7.65% |
| Oxygen (O) | 8.73% |
Theoretical and Computational Chemistry Approaches to 3,3 Difluoro 7 Methylindolin 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3,3-difluoro-7-methylindolin-2-one. nih.govspectroscopyonline.com DFT calculations allow for the accurate prediction of various molecular parameters, offering a deep understanding of the compound's characteristics. spectroscopyonline.com
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations are employed to find the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Electronic structure analysis, performed concurrently with geometry optimization, reveals the distribution of electrons within the molecule. This analysis includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.
Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)
| Parameter | Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N bond length | ~1.38 Å |
| C=O bond length | ~1.23 Å |
| C-F bond length | ~1.35 Å |
| C-C-N bond angle | ~108° |
| F-C-F bond angle | ~105° |
Note: The values presented are illustrative and would be determined with high precision in a specific DFT study.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic properties, which are essential for the experimental characterization of molecules. researchgate.net
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in this compound can be performed. hebmu.edu.cnnih.govnih.gov These predictions are invaluable for assigning the signals in experimental NMR spectra, thus confirming the molecular structure. worktribe.com The accuracy of these predictions has been shown to be quite reliable when appropriate computational methods and basis sets are used. worktribe.com
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov This information aids in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic functional groups and the confirmation of the molecule's structure.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | ~175 ppm |
| ¹⁹F NMR Chemical Shift | ~ -100 ppm |
| IR Vibrational Frequency (C=O stretch) | ~1740 cm⁻¹ |
| IR Vibrational Frequency (C-F stretch) | ~1100 cm⁻¹ |
Note: These are representative values and the actual predicted shifts and frequencies would depend on the specific level of theory and basis set used in the calculation.
Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)
Computational methods also provide powerful tools for predicting the reactivity of a molecule.
Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing the Fukui functions for this compound, chemists can predict which atoms are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net The map is color-coded to show regions of positive and negative potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com For this compound, the MEP map would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atom.
Investigation of Reaction Mechanisms via Computational Methods
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions.
Potential Energy Surface (PES) Analysis of Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. researchgate.netmdpi.comresearchgate.net By mapping out the PES for a reaction involving this compound, chemists can identify the most likely reaction pathway. uhmreactiondynamics.org This involves locating the transition states (the highest energy points along the reaction coordinate) and intermediates (local minima on the PES). mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. rsc.org
Intrinsic Reaction Coordinate (IRC) Computations for Confirming Reaction Steps
An Intrinsic Reaction Coordinate (IRC) calculation is used to confirm that a located transition state connects the desired reactants and products. jussieu.frscm.comrowansci.com Starting from the transition state geometry, the IRC calculation follows the reaction path in both the forward and reverse directions, tracing the minimum energy path down to the corresponding reactant and product. uni-mainz.destackexchange.com This ensures that the identified transition state is indeed the correct one for the reaction under investigation. vu.nl
Future Perspectives in 3,3 Difluoro 7 Methylindolin 2 One Research
Development of Novel and Sustainable Synthetic Routes
The efficient and controlled synthesis of 3,3-Difluoro-7-methylindolin-2-one is a primary hurdle that must be addressed to facilitate broader investigation. Future research will likely focus on moving beyond traditional, often harsh, fluorination methods towards more sophisticated and sustainable strategies. A key challenge in the synthesis of 3,3-difluorooxindoles has been the development of methods that offer mild reaction conditions and tolerate a wide range of functional groups. researchgate.net
One promising avenue is the adaptation of modern fluorination techniques. For instance, methods developed for the synthesis of other 3,3-difluorooxindoles could be tailored for the 7-methyl substituted variant. A notable example involves the use of Selectfluor as a fluorinating agent on hydrazonoindolin-2-one precursors. researchgate.netresearchgate.net Researchers have demonstrated that solvent choice can selectively dictate the outcome, producing either 3-fluorooxindoles or 3,3-difluorooxindoles. researchgate.netresearchgate.net Applying this methodology to a 7-methyl-substituted hydrazonoindolin-2-one could provide a direct and selective route to the target compound.
The table below summarizes the solvent effects observed in the synthesis of a parent 3,3-difluorooxindole from a hydrazonoindolin-2-one precursor, highlighting a potential starting point for optimizing the synthesis of the 7-methyl analog. researchgate.net
| Entry | Solvent | Base | Temperature (°C) | Product | Yield (%) |
| 1 | Dichloroethane (DCE) | LiOAc | 70 | 3-fluorooxindole | 68 |
| 2 | Acetonitrile (B52724) (MeCN) | None | 50 | 3,3-difluorooxindole | 49 |
| 3 | Acetonitrile (MeCN) | None | 70 | 3,3-difluorooxindole | 42 |
This data is for the synthesis of the parent 3,3-difluorooxindole and serves as a model for the potential synthesis of the 7-methyl derivative.
Future efforts may also explore dearomative electrophilic fluorination of corresponding 2-alkylindoles, a strategy that has proven effective for creating 3,3-gem-difluoroindolines bearing other functionalities. nih.gov
A significant evolution in synthetic chemistry is the integration of green chemistry principles to minimize environmental impact and enhance safety. seventhgeneration.com Future syntheses of this compound will increasingly be evaluated based on these principles.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. seventhgeneration.com
Use of Safer Solvents: Moving away from hazardous solvents like dichloroethane towards greener alternatives. The influence of solvents on reaction selectivity, as seen with acetonitrile favoring difluorination, will be a critical area of study. researchgate.netresearchgate.net
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. seventhgeneration.com This could involve transition-metal catalysis or organocatalysis for the fluorination step.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. seventhgeneration.com
Renewable Feedstocks: Investigating starting materials derived from renewable sources rather than depletable fossil fuels. seventhgeneration.com For example, using glucose and enzymes to produce precursors like adipic acid is a successful application of this principle in other industrial processes. youtube.com
Investigation of Underexplored Chemical Transformations and Reactivity Profiles
The reactivity of the 3,3-difluoroindolinone core is rich with potential, yet largely unexplored for the 7-methyl derivative. The gem-difluoro group significantly alters the electronic properties of the carbonyl group and the adjacent quaternary carbon, opening up unique reaction pathways.
Research on related structures, such as 3,3-difluoro-2-exo-methylidene indolines, reveals a wide range of possible transformations. nih.gov These scaffolds have been shown to participate in a variety of palladium, rhodium, and copper-catalyzed reactions, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds. nih.govresearchgate.net This suggests that this compound could serve as a versatile building block. Future studies will likely investigate its utility in:
Nucleophilic Addition to the Carbonyl: Exploring reactions with various nucleophiles to generate functionalized 2-hydroxyindoline derivatives.
Functionalization of the Aromatic Ring: Investigating electrophilic aromatic substitution reactions, with the 7-methyl group and the indolinone core directing the regioselectivity.
N-Functionalization: Exploring a variety of substitutions on the nitrogen atom to modulate the compound's properties. nih.gov
A study on a related exomethylidene indoline (B122111) demonstrated its amphoteric nature, reacting as both a nucleophile and an electrophile, and undergoing transformations like epoxidation and palladium-catalyzed amination. nih.govresearchgate.net This dual reactivity could be a key feature to explore in the this compound system.
Advancements in Computational Prediction and Design of Difluorinated Indolin-2-one Architectures
Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. In the context of this compound, computational methods can provide deep insights and guide experimental work. Future research will likely leverage these techniques to:
Predict Reaction Outcomes: Use density functional theory (DFT) and other methods to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic routes.
Characterize Molecular Properties: Calculate key electronic properties, such as molecular orbital energies, electrostatic potential, and dipole moment, to understand the reactivity and potential intermolecular interactions of the molecule.
Design Novel Architectures: Computationally screen virtual libraries of derivatives of this compound to identify candidates with desirable properties for specific applications, prior to their synthesis.
Integration of Advanced Characterization Techniques for Deeper Structural Insights
Thorough structural characterization is fundamental to understanding the properties and reactivity of any new compound. While standard techniques like NMR and mass spectrometry are essential, future research on this compound and its derivatives will benefit from the application of more advanced characterization methods.
The following techniques will be crucial for gaining a comprehensive understanding:
Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, ¹⁹F NMR is indispensable for fluorinated compounds, providing direct information about the fluorine environment. mdpi.com Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential to unambiguously assign all signals and confirm the connectivity of the 7-methyl isomer.
X-Ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and solid-state packing. This is the gold standard for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition with high accuracy. mdpi.com
Advanced Spectroscopic and Microscopic Techniques: For more complex derivatives or materials incorporating this scaffold, techniques such as X-ray Photoelectron Spectroscopy (XPS) could provide information on elemental composition and chemical states, while Transmission Electron Microscopy (TEM) and Scanning Probe Microscopy (SPM) could be used to characterize nanostructures. researchgate.net
By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical nature and unlock the potential applications of this compound.
Q & A
Q. What are the recommended synthetic routes for 3,3-Difluoro-7-methylindolin-2-one, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclization of substituted indole precursors or fluorination of 3-keto intermediates. Key considerations:
- Fluorination: Use of mild fluorinating agents (e.g., DAST or Deoxo-Fluor®) to preserve the indolinone core .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
- Temperature control: Reactions often proceed at 0–25°C to avoid decomposition of fluorinated products .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | DAST, DCM, 0°C → RT | 65–70 | >95% |
| Cyclization | Pd(OAc)₂, DMF, 80°C | 50–55 | 90% |
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
Answer:
- NMR: NMR is critical for confirming difluoro substitution (δ ~ -120 to -150 ppm). NMR resolves methyl (δ 2.3–2.5 ppm) and indolinone protons .
- X-ray crystallography: Resolves stereoelectronic effects of fluorine atoms on the bicyclic framework .
- Mass spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (CHFNO) .
Q. What physicochemical properties are influenced by the 3,3-difluoro and 7-methyl substituents?
Answer:
- Lipophilicity: Fluorine increases logP, enhancing membrane permeability .
- pKa modulation: Electron-withdrawing fluorine lowers the basicity of the indolinone nitrogen, altering solubility in physiological buffers .
- Conformational rigidity: The 3,3-difluoro group restricts ring puckering, affecting binding to biological targets .
Advanced Research Questions
Q. How do fluorine substituents influence reaction mechanisms in derivatization (e.g., nucleophilic substitution or cross-coupling)?
Answer:
- Inductive effects: Fluorine’s electronegativity deactivates the indolinone ring, slowing electrophilic substitution but enhancing regioselectivity in Pd-catalyzed cross-coupling .
- Steric effects: The 3,3-difluoro group hinders axial attack, favoring planar transition states in SN2 reactions .
- Case study: Suzuki-Miyaura coupling at the 7-methyl position requires bulky ligands (e.g., SPhos) to overcome steric hindrance .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against related indolinones?
Answer:
- Comparative analogs: Synthesize analogs with monofluoro, trifluoro, or methyl/ethyl substitutions to isolate fluorine’s contribution .
- Biological assays: Test against kinase targets (e.g., JAK2 or CDK4/6) to correlate substituent effects with IC values.
- Data table:
| Compound | 3-Substituent | 7-Substituent | IC (nM) |
|---|---|---|---|
| A | F, F | CH | 12.5 |
| B | H, F | CH | 85.0 |
| C | F, F | H | 210.0 |
Q. What computational strategies predict docking interactions of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges to model halogen bonding .
- MD simulations: Analyze fluorine’s impact on ligand-protein complex stability over 100 ns trajectories (e.g., GROMACS) .
- Free-energy perturbation (FEP): Quantify ΔΔG contributions of fluorine vs. hydrogen substitutions .
Q. How should contradictory data in reactivity or bioactivity be resolved?
Answer:
- Empirical falsification: Replicate experiments under standardized conditions (e.g., inert atmosphere, HPLC-grade solvents) to isolate variables .
- Meta-analysis: Compare datasets from PubChem, CSD, and PDB to identify outliers or methodological discrepancies .
- Case example: Discrepancies in fluorination yields may arise from trace moisture; use molecular sieves or anhydrous solvents .
Q. What advanced analytical techniques address challenges in detecting low-concentration metabolites or degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
